molecular formula C17H17ClN2O B2968970 (3-Chlorophenyl)(4-piperazin-1-ylphenyl)methanone CAS No. 886506-39-4

(3-Chlorophenyl)(4-piperazin-1-ylphenyl)methanone

Cat. No. B2968970
CAS RN: 886506-39-4
M. Wt: 300.79
InChI Key: QOBKOVGSAHQBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Chlorophenyl)(4-piperazin-1-ylphenyl)methanone” is a chemical compound with the CAS Number: 886506-39-4 . It has a molecular weight of 300.79 and its molecular formula is C17H17ClN2O . The IUPAC name for this compound is (3-chlorophenyl)[4-(1-piperazinyl)phenyl]methanone .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 300.78 and a molecular formula of C17H17ClN2O .

Scientific Research Applications

Synthesis and Anticancer Activity

A study by Mallikarjuna et al. (2014) explored the synthesis of piperazine derivatives with anticancer and antituberculosis properties. The research synthesized a series of new compounds and found some exhibited significant anticancer activity against human breast cancer cell lines and antituberculosis activity against M. tb H37Rv. This suggests potential applications of these compounds in developing treatments for cancer and tuberculosis (Mallikarjuna, Basawaraj Padmashali, & Sandeep, 2014).

Antimicrobial Activity

Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including compounds with piperazine structures, and evaluated their antimicrobial activities. The study observed variable and modest activity against bacteria and fungi, highlighting the potential use of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction Studies

Research by Shim et al. (2002) investigated the molecular interactions of a cannabinoid receptor antagonist, providing insights into the structural and energetic aspects of receptor-ligand interactions. This study contributes to the understanding of how certain compounds, potentially including derivatives of "(3-Chlorophenyl)(4-piperazin-1-ylphenyl)methanone", interact with biological targets (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Enzyme Inhibition Studies

Abbasi et al. (2019) synthesized compounds for evaluating their inhibitory activity against the α-glucosidase enzyme, which is crucial for diabetes management. Some synthesized compounds showed considerable inhibitory activity, suggesting their potential application in developing diabetes treatments (Abbasi et al., 2019).

Structural and Thermal Studies

Karthik et al. (2021) conducted structural, thermal, and theoretical studies on a related compound, emphasizing the importance of understanding the physical and chemical properties of such molecules for their application in material science and drug development (Karthik et al., 2021).

Safety and Hazards

The safety information available indicates that “(3-Chlorophenyl)(4-piperazin-1-ylphenyl)methanone” may be an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(3-chlorophenyl)-(4-piperazin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-15-3-1-2-14(12-15)17(21)13-4-6-16(7-5-13)20-10-8-19-9-11-20/h1-7,12,19H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBKOVGSAHQBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.